molecular formula C17H14N4O2S B6085908 N-{2-[5-hydroxy-3-(methylthio)-1,2,4-triazin-6-yl]phenyl}benzamide

N-{2-[5-hydroxy-3-(methylthio)-1,2,4-triazin-6-yl]phenyl}benzamide

Cat. No. B6085908
M. Wt: 338.4 g/mol
InChI Key: YBTORWXBISWEHX-UHFFFAOYSA-N
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Description

N-{2-[5-hydroxy-3-(methylthio)-1,2,4-triazin-6-yl]phenyl}benzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound has been synthesized using various methods and has shown promising results in various biochemical and physiological studies.

Mechanism of Action

The mechanism of action of N-{2-[5-hydroxy-3-(methylthio)-1,2,4-triazin-6-yl]phenyl}benzamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes such as cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). These enzymes are involved in the inflammatory process and their inhibition can reduce inflammation and oxidative stress.
Biochemical and Physiological Effects
N-{2-[5-hydroxy-3-(methylthio)-1,2,4-triazin-6-yl]phenyl}benzamide has been shown to have various biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress in various in vitro and in vivo studies. It has also been shown to have anticancer properties by inducing apoptosis in cancer cells. In addition, it has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.

Advantages and Limitations for Lab Experiments

One of the advantages of using N-{2-[5-hydroxy-3-(methylthio)-1,2,4-triazin-6-yl]phenyl}benzamide in lab experiments is its potential therapeutic applications. It has shown promising results in various studies and can be used as a potential drug candidate. However, one of the limitations is its low solubility in water, which can make it difficult to use in certain experiments.

Future Directions

There are various future directions for the use of N-{2-[5-hydroxy-3-(methylthio)-1,2,4-triazin-6-yl]phenyl}benzamide in scientific research. One of the future directions is to study its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease. Another future direction is to study its potential use in the treatment of inflammatory diseases such as rheumatoid arthritis. Further studies are also needed to understand its mechanism of action and to optimize its therapeutic potential.

Synthesis Methods

N-{2-[5-hydroxy-3-(methylthio)-1,2,4-triazin-6-yl]phenyl}benzamide can be synthesized using various methods. One of the commonly used methods is the reaction of 2-aminobenzamide with 5-hydroxy-3-(methylthio)-1,2,4-triazine in the presence of a suitable catalyst. The reaction can be carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The product can be purified using column chromatography or recrystallization.

Scientific Research Applications

N-{2-[5-hydroxy-3-(methylthio)-1,2,4-triazin-6-yl]phenyl}benzamide has shown potential therapeutic applications in various scientific research studies. It has been studied for its anti-inflammatory, antioxidant, and anticancer properties. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease.

properties

IUPAC Name

N-[2-(3-methylsulfanyl-5-oxo-4H-1,2,4-triazin-6-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2S/c1-24-17-19-16(23)14(20-21-17)12-9-5-6-10-13(12)18-15(22)11-7-3-2-4-8-11/h2-10H,1H3,(H,18,22)(H,19,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBTORWXBISWEHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(C(=O)N1)C2=CC=CC=C2NC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[5-hydroxy-3-(methylsulfanyl)-1,2,4-triazin-6-yl]phenyl}benzamide

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